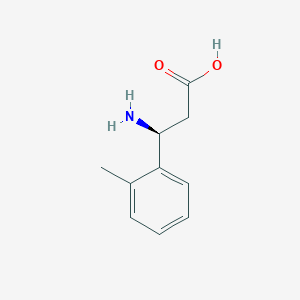

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426157 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736131-48-9 | |

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Amino-3-(o-tolyl)propanoic Acid: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. The presence of the ortho-tolyl group introduces specific steric and electronic properties that make it a valuable building block in medicinal chemistry and drug discovery. β-Amino acids are key components of various biologically active molecules, including peptides, and serve as precursors for the synthesis of β-lactams and other heterocyclic compounds. This technical guide provides a detailed overview of the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid, offering experimental protocols and structured data for researchers in the field.

Physicochemical Properties

Basic physicochemical properties of (S)-3-Amino-3-(o-tolyl)propanoic acid and its hydrochloride salt are summarized in the table below. This data is compiled from publicly available chemical databases.

| Property | (S)-3-Amino-3-(o-tolyl)propanoic acid | (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 179.22 g/mol | 215.67 g/mol [1] |

| Appearance | White to off-white powder or crystals | - |

| Storage | 2-8°C, sealed in dry, dark place | - |

Synthesis of (S)-3-Amino-3-(o-tolyl)propanoic Acid

The enantioselective synthesis of (S)-3-Amino-3-(o-tolyl)propanoic acid can be approached through several strategies, primarily involving either the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture. General methods for the synthesis of 3-amino-3-arylpropanoic acids often utilize one-pot procedures or stereocontrolled conjugate additions.[2]

A common and effective strategy for preparing enantiomerically pure β-amino acids is through the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Experimental Protocol: Chiral Resolution of Racemic 3-Amino-3-(o-tolyl)propanoic Acid (General Procedure)

This protocol is a generalized procedure based on common methods for the resolution of racemic amino acids.

1. Synthesis of Racemic 3-Amino-3-(o-tolyl)propanoic Acid:

A plausible route to the racemic compound involves a Strecker-type synthesis or a similar established method for β-amino acid synthesis.

2. Diastereomeric Salt Formation:

-

Dissolve the racemic 3-amino-3-(o-tolyl)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or another suitable chiral acid.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration.

3. Liberation of the Enantiomer:

-

Dissolve the separated diastereomeric salt in water.

-

Adjust the pH of the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the free amino acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-3-Amino-3-(o-tolyl)propanoic acid. The specific enantiomer obtained depends on the chiral resolving agent used.

4. Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized (S)-3-Amino-3-(o-tolyl)propanoic acid. The following table summarizes expected characterization data based on analogous compounds and general spectroscopic principles.

| Characterization Method | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the o-tolyl group, the methine proton at the chiral center, the methylene protons adjacent to the carboxylic acid, and the methyl protons of the tolyl group. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring. |

| Optical Rotation | A specific optical rotation value ([α]D) measured at a defined concentration and solvent, which confirms the enantiomeric form. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid via chiral resolution.

Caption: General workflow for the synthesis and characterization of (S)-3-Amino-3-(o-tolyl)propanoic acid.

Conclusion

References

Technical Guide: Physicochemical Properties of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid. As a derivative of β-phenylalanine, its unique structural features, including a stereocenter and a methyl-substituted phenyl ring, make it a valuable building block in medicinal chemistry and pharmaceutical development. It is particularly utilized in the synthesis of complex molecules targeting neurological disorders, where its stereochemistry and conformation can significantly influence biological activity and receptor binding affinity.[1] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and outlines a general workflow for its analytical characterization. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and information from analogous compounds to provide a robust profile for research and development purposes.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid |

| Synonyms | (S)-3-Amino-3-(o-tolyl)propanoic acid, H-(S)-beta-Phe(2-Me)-OH |

| CAS Number | 736131-48-9[1] |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Chemical Structure |

|

Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for this compound. Due to the limited availability of direct experimental values, data from structurally similar compounds are included for estimation purposes and are noted accordingly.

Table 2.1: General and Physical Properties

| Property | Value / Range | Data Type | Reference / Note |

| Appearance | White to off-white powder | Experimental | [1] |

| Purity | ≥ 98% (HPLC) | Experimental | [1] |

| Melting Point | Not available. Est. 180-220 °C (with decomposition) | Estimated | Based on analogs like 3-Amino-3-(p-tolyl)propionic acid (219 °C, dec.)[2] and (2R,3R)-3-Amino-2-hydroxy-3-o-tolyl propionic acid (180-190 °C)[3]. Amino acids often exhibit high melting points and decompose. |

| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH) | Experimental | [1] |

Table 2.2: Solubility Properties

| Property | Value / Range | Data Type | Reference / Note |

| Water Solubility | Soluble (qualitative) | Estimated | Based on 3-Amino-3-(4-methylphenyl)propionic acid which is soluble in water.[2] As a zwitterionic amino acid, it is expected to be soluble in aqueous solutions. |

| Organic Solvent Solubility | Soluble in ethanol and DMSO (qualitative) | Estimated | Based on 3-Amino-3-(4-methylphenyl)propionic acid.[2] |

| LogP (Octanol-Water Partition Coefficient) | -1.6 | Computed |

Table 2.3: Acidity and Basicity

| Property | Value / Range | Data Type | Reference / Note |

| pKa₁ (Carboxylic Acid) | Est. 2.0 - 2.5 | Estimated | Based on analogous amino acids like Phenylalanine (pKa₁ = 2.20).[4] |

| pKa₂ (Ammonium) | Est. 9.0 - 9.5 | Estimated | Based on analogous amino acids like Phenylalanine (pKa₂ = 9.09).[4] |

Table 2.4: Computed Molecular Descriptors

| Property | Value | Data Type | Reference |

| Exact Mass | 179.094628657 Da | Computed | |

| Polar Surface Area | 63.3 Ų | Computed | |

| Rotatable Bond Count | 3 | Computed | |

| Hydrogen Bond Donors | 2 | Computed | |

| Hydrogen Bond Acceptors | 2 | Computed |

Spectroscopic Data (Predicted)

Table 3.1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.1 - 7.4 | m | Aromatic protons (4H) |

| ~4.5 | t or dd | CH-NH₂ (1H) | |

| ~2.7 | m | CH₂-COOH (2H) | |

| ~2.3 | s | Ar-CH₃ (3H) | |

| Variable | br s | NH₂, COOH | |

| ¹³C NMR | ~175 | s | C=O (Carboxylic acid) |

| ~140 | s | Aromatic C-CH₃ | |

| 125 - 135 | d | Aromatic CH | |

| ~50 | d | CH-NH₂ | |

| ~40 | t | CH₂-COOH | |

| ~19 | q | Ar-CH₃ |

Note: Predicted shifts are based on general values for similar functional groups and may vary based on solvent and other experimental conditions.[5][6][7]

Table 3.2: Predicted Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3200 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |

| 3100 - 3000 | N-H (Amine) | Stretching | Medium |

| 3050 - 3000 | C-H (Aromatic) | Stretching | Medium-Weak |

| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1620 - 1550 | N-H | Bending | Medium |

| 1600, 1475 | C=C (Aromatic) | Stretching | Medium-Weak |

Note: These are characteristic absorption ranges and the exact peak positions can vary.[8]

Table 3.3: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Fragmentation Pathway |

| 179 | [M]⁺ | Molecular Ion |

| 162 | [M-NH₃]⁺ | Loss of ammonia |

| 134 | [M-COOH]⁺ | Decarboxylation |

| 118 | [C₉H₁₀]⁺ | Loss of COOH and NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragmentation) |

Note: Fragmentation patterns are predicted based on common pathways for amino acids and aromatic compounds.[9][10]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range. A second, slower measurement is then performed, with a ramp rate of 1-2 °C/min starting from about 20 °C below the approximate melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.[11]

Solubility Determination

A qualitative and semi-quantitative solubility assessment can be performed.

-

Solvent Selection: A range of solvents with varying polarities are used, such as water, ethanol, DMSO, and hexane. Aqueous solutions of 5% HCl and 5% NaOH are also used to test for basic and acidic functional groups.[8][12]

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is vortexed or shaken vigorously for 1-2 minutes. The solubility is observed and classified as soluble (dissolves completely), partially soluble, or insoluble.[12]

-

pH Effect: For aqueous solutions, the pH is adjusted to observe pH-dependent solubility, which is characteristic of compounds with acidic or basic groups.[13]

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa).[3]

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. The solution's ionic strength is kept constant using an inert salt like KCl.[3]

-

Titration: The solution is placed in a jacketed beaker at a constant temperature (e.g., 25 °C) and stirred. A calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments. The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[14][15]

Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A reference standard like TMS or DSS may be added.[14]

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[16] For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be performed.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

For a solid powder, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.[5]

-

ATR Method: A small amount of the powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is then collected.

-

KBr Pellet Method: 1-2 mg of the sample is mixed and ground with ~100 mg of dry KBr powder. The mixture is pressed under high pressure in a die to form a transparent pellet. The pellet is placed in a sample holder for analysis.[17]

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray ionization (ESI) is a common technique for analyzing amino acids.

-

Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (like formic acid) to promote ionization.[2]

-

Infusion and Ionization: The solution is infused into the mass spectrometer's ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) can be selected and fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a chiral building block with physicochemical properties characteristic of a β-amino acid. It is a white, crystalline solid with expected solubility in polar solvents and zwitterionic character in aqueous solutions. While comprehensive experimental data is not widely published, its properties can be reliably estimated from its structure and through comparison with analogous compounds. The experimental protocols and analytical workflow detailed in this guide provide a robust framework for its characterization, enabling its effective use in research and drug development. The presence of acidic (carboxyl) and basic (amino) functional groups, along with a defined stereocenter, are the key features that dictate its chemical behavior and utility in the synthesis of bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. instanano.com [instanano.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. chemscene.com [chemscene.com]

- 17. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid. Due to the limited availability of published spectroscopic data for this specific compound, this document presents representative data from a structurally related and well-characterized molecule, β-alanine, to illustrate the expected spectral features. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this class of compounds.

Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for a β-amino acid, using β-alanine as a proxy. These values provide a foundational reference for the analysis of this compound, with expected variations arising from the presence of the 2-methylphenyl group.

Table 1: Representative ¹H NMR Data for β-Alanine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.18 | Triplet | α-CH₂ |

| ~2.56 | Triplet | β-CH₂ |

Note: Data acquired in D₂O.[1] The chemical shifts for this compound will be significantly different, with additional signals corresponding to the aromatic and methyl protons of the 2-methylphenyl group.

Table 2: Representative ¹³C NMR Data for β-Alanine

| Chemical Shift (ppm) | Assignment |

| ~181.0 | Carbonyl Carbon (C=O) |

| ~39.5 | α-C |

| ~36.3 | β-C |

Note: Data acquired in H₂O or D₂O.[2] For this compound, additional signals will be present for the carbons of the 2-methylphenyl ring and the methyl group.

Table 3: Representative FT-IR Absorption Bands for β-Alanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1630 | Strong | C=O Stretch (Carboxylate) |

| 1565 | Strong | N-H Bend (Amine) |

| 1463 | Medium | C-N Stretch |

Note: These are characteristic peaks for the amino acid functional groups.[3][4] The spectrum of this compound will also exhibit bands corresponding to the aromatic C-H and C=C stretching and bending vibrations.

Table 4: Representative Mass Spectrometry Data for β-Alanine

| m/z | Interpretation |

| 89 | [M]⁺ (Molecular Ion) |

| 44 | [M - COOH]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.[5] The molecular ion peak for this compound is expected at m/z 179.

Experimental Protocols

The following sections detail standardized procedures for obtaining high-quality spectroscopic data for solid amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of amino acids.

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of the amino acid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For quantitative analysis, a precise concentration is required.[6]

-

pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. Adjust the pH of the solution to a desired value (e.g., neutral pD of ~7.0-7.4 for standardized comparisons) using dilute DCl or NaOD.[7]

-

Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples) for accurate chemical shift referencing.

-

Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[7]

Instrumental Parameters (Typical for a 400/500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also a viable option.

Thin Solid Film Method:

-

Dissolve a small amount (a few mg) of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., KBr, NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

Nujol Mull Method:

-

Grind 5-10 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add a small drop of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).

-

Transfer the mull to a salt plate, place a second plate on top, and gently rotate to spread the mull into a thin, translucent film.[8]

-

Place the sandwiched plates in the spectrometer to obtain the spectrum.[8]

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of amino acids.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

LC-MS Parameters:

-

Chromatography:

-

Column: A reverse-phase C18 column or a HILIC column is typically used for separating polar compounds like amino acids.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-500.

-

Analysis Mode: Full scan for identification of the molecular ion and tandem MS (MS/MS) for structural elucidation through fragmentation analysis.

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for FT-IR spectroscopic analysis of a solid sample.

Caption: General workflow for LC-MS analysis of an amino acid.

References

- 1. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]

- 2. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. β-Alanine [webbook.nist.gov]

- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

The Diverse Biological Activities of Substituted β-Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted β-amino acid derivatives have emerged as a versatile and highly valuable class of molecules in medicinal chemistry and drug development. Their unique structural properties, which confer enhanced metabolic stability and diverse pharmacological activities, have positioned them as promising candidates for a wide range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to β-Amino Acid Derivatives

β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly minor structural alteration has profound implications for their biological properties. When incorporated into peptides, β-amino acids can induce unique secondary structures and provide significant resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[1][2] Furthermore, as standalone small molecules, substituted β-amino acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects.[3][4][5]

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the quantitative biological activity data for a selection of substituted β-amino acid derivatives across various therapeutic areas. This data, primarily presented as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or Minimum Inhibitory Concentration (MIC), allows for a comparative analysis of the potency of these compounds.

Anticancer Activity

Substituted β-amino acid derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The data presented in Table 1 highlights the IC50 values of various derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 9-acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ~6 | [6] |

| 9-acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ~6 | [6] |

| Glycyrrhetinic acid derivative 42 | MCF-7 (Breast Cancer) | 1.88 ± 0.20 | [7] |

| Glycyrrhetinic acid derivative 42 | MDA-MB-231 (Breast Cancer) | 1.37 ± 0.18 | [7] |

| β-carboline derivative 9 | HepG2 (Liver Cancer) | Equipotent to Adriamycin | [8] |

| β-carboline derivative 9 | A549 (Lung Cancer) | Equipotent to Adriamycin | [8] |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | 13.26 | [9] |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colon Cancer) | 11.55 | [9] |

| Thiazole-based β-amino carbonyl 4g | HCT116 (Colon Cancer) | Active | [5] |

| Thiazole-based β-amino carbonyl 4r | H1299 (Colon Cancer) | Active | [5] |

| 5-Fluorouracil amino acid ester derivative | BEL-7402 (Liver Cancer) | More inhibitory than 5-FU | [10] |

| β(2,2)-amino acid derivative 5c | 59 different cancer cell lines | 0.32 - 3.89 | [11] |

Table 1: Anticancer Activity of Substituted β-Amino Acid Derivatives

Antimicrobial Activity

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. β-amino acid-containing peptides and small molecule derivatives have demonstrated potent activity against a variety of bacterial and fungal pathogens. Table 2 provides a summary of their Minimum Inhibitory Concentrations (MIC).

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Synthetic Peptidomimetic P3 | E. coli | - | [4] |

| Synthetic Peptidomimetic P3 | S. aureus | - | [4] |

| Synthetic Peptidomimetic P3 | E. faecalis | 0.5 - 2 | [4] |

| Cecropin B2 | S. aureus | 1.656 | [12] |

| Cecropin B1 | S. aureus | 3 | [12] |

| Cecropin B2 | E. coli | 0.207 | [12] |

| Peptide/β-peptoid hybrids | MDR E. coli strains | - | [13] |

| Hel-4K-12K peptide | E. coli (control & resistant) | - | [14] |

| Hel-4K-12K peptide | S. aureus (control & resistant) | - | [14] |

| Dipeptide-Py2 | - | <64 | [15] |

Table 2: Antimicrobial Activity of Substituted β-Amino Acid Derivatives and Peptidomimetics

Antiviral Activity

The antiviral potential of β-amino acid derivatives is an expanding area of research. Table 3 lists the EC50 values for selected compounds against different viruses.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Glycyrrhizic Acid Derivative 3 | Dengue Virus 2 (DENV2) | Vero E6 | 0.17 - 0.50 | [16] |

| Glycyrrhizic Acid Derivative 11 | Dengue Virus 2 (DENV2) | Vero E6 | 0.17 - 0.50 | [16] |

| BDM-2 series (INLAIs) | HIV-1 | MT4 | 0.0031 - 0.051 | [17] |

| Arbidol Derivative 1 | SARS-CoV-2 | - | - | [18] |

| Arbidol Derivative 4 | SARS-CoV-2 | - | - | [18] |

Table 3: Antiviral Activity of Substituted β-Amino Acid Derivatives

Enzyme Inhibition

β-amino acid derivatives have been designed to target various enzymes implicated in disease. Table 4 summarizes the inhibitory activity (IC50) of several derivatives against specific enzymes.

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Triazolopiperazine β-amino amide 3 | Dipeptidyl Peptidase-4 (DPP-4) | 2 nM | [1] |

| Triazolopiperazine β-amino amide 4 | Dipeptidyl Peptidase-4 (DPP-4) | 2 nM | [1] |

| Casein-derived peptide (Gln-Pro) | Dipeptidyl Peptidase-4 (DPP-4) | 65.3 ± 3.5 µM | [9] |

| Synthetic amino acid derivative (PPC84) | Pancreatic Lipase | 167 - 1023 µM | [19] |

| Synthetic amino acid derivative (PPC101) | Pancreatic α-amylase | 162 - 519 µM | [19] |

| Synthetic amino acid derivative (PPC89) | α-glucosidase | 51 - 353 µM | [19] |

Table 4: Enzyme Inhibitory Activity of Substituted β-Amino Acid Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted β-amino acid derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14][17][20]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted β-amino acid derivative (test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[14]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without the test compound) and a negative control (broth medium without inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[17][20] Alternatively, the optical density can be measured using a microplate reader.

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.[8][15][21]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus of interest

-

Cell culture medium

-

Substituted β-amino acid derivative (test compound)

-

96-well plates

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of the virus. Include a cell control (cells only), a virus control (cells and virus without compound), and a compound toxicity control (cells and compound without virus).

-

Incubation: Incubate the plate at the optimal temperature for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).

-

Staining: Remove the medium, fix the cells (e.g., with methanol), and stain the remaining viable cells with a staining solution like crystal violet.

-

Visualization and Quantification: After washing and drying, the amount of stain retained by the viable cells is proportional to the degree of protection from viral CPE. The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, can be determined.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory activity of a β-amino acid derivative against a specific enzyme.[22][23]

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Substituted β-amino acid derivative (inhibitor)

-

Assay buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time. This rate represents the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies, by varying both substrate and inhibitor concentrations, can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[23]

Metabolic Stability Assay: Liver Microsome Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo stability.[6][24][25][26]

Materials:

-

Human or animal liver microsomes

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (pH 7.4)

-

Substituted β-amino acid derivative (test compound)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and the test compound in phosphate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualization of Key Biological Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted β-amino acid derivatives.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of elastase enzyme release from human polymorphonuclear leukocytes by N-acetyl-galactosamine and N-acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [researchrepository.ul.ie]

- 10. Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Glycyrrhizic Acid Derivatives Bearing Amino Acid Residues in the Carbohydrate Part as Dengue Virus E Protein Inhibitors: Synthesis and Antiviral Activity [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 24. On the inhibition of human leukocyte elastase by trifluoroacetyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mmsl.cz [mmsl.cz]

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid CAS number and safety data

An In-depth Technical Guide to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

This technical guide provides a comprehensive overview of this compound, a chiral amino acid derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical properties, safety information, and potential applications, and includes a generalized experimental protocol for its synthesis.

Chemical Identity and Properties

This compound, also known as (S)-3-amino-3-o-tolylpropanoic acid, is a non-proteinogenic β-amino acid. Its structure features a stereocenter at the C3 position, leading to its chiral nature, which is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 736131-48-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Purity | ≥98% (HPLC) | [3] |

| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH) | [3] |

| Storage | Store at 0-8°C, protected from light | [1][3] |

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P312 | Call a POISON CENTER/doctor if you feel unwell. | ||

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Applications in Research and Development

This compound serves as a valuable chiral building block in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of biologically active molecules, particularly for developing drugs targeting neurological disorders due to its potential to modulate neurotransmitter activity.[3]

-

Neuroscience Research: This compound is utilized in studies to investigate neurotransmitter systems and understand the function of amino acids in the brain.[3]

-

Asymmetric Synthesis: Its chiral nature makes it a useful component for creating enantiomerically pure compounds, which can enhance therapeutic efficacy and reduce side effects.

-

Materials Science: It is also explored in the development of advanced materials and as a chiral catalyst in organic synthesis.[3]

Generalized Experimental Protocol: Synthesis

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of 3-amino-3-arylpropionic acids.

Biological Context: Potential Signaling Pathway

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain.[5] While the specific biological activity of this compound requires further investigation, its structural similarity to other arylpropionic acids suggests potential interaction with the COX pathway.

Cyclooxygenase (COX) Pathway and NSAID Inhibition

Caption: Potential mechanism of action via inhibition of the COX pathway.

References

- 1. This compound, CasNo.736131-48-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 2. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Synthesis and Application of Chiral 3-Amino-3-Arylpropionic Acids

Introduction: The Ascendant Role of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular diversity and enhanced pharmacological properties is perpetual. Non-proteinogenic amino acids have emerged as crucial building blocks, offering pathways to novel chemical entities with improved therapeutic profiles. Among these, β-amino acids, and specifically chiral 3-amino-3-arylpropionic acids, occupy a position of strategic importance.[1] Unlike their α-amino acid counterparts, the β-isomers feature a two-carbon separation between the amino and carboxyl groups, a seemingly subtle shift that imparts profound changes in conformational preferences and biological activity.[2][3]

This structural modification makes peptides and molecules incorporating β-amino acids, known as β-peptides, resistant to proteolytic degradation, thereby enhancing their metabolic stability and in vivo half-life.[3][4] The aryl moiety at the C3 position introduces steric and electronic features that are critical for molecular recognition and binding to biological targets. Consequently, these chiral synthons are integral components in a range of pharmaceuticals, from antiviral agents and anti-diabetic drugs like Sitagliptin to potent enzyme inhibitors and central nervous system modulators.[1][5] The inherent chirality of these molecules is paramount, as often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even detrimental.[6][7]

This guide provides an in-depth review of the core synthetic strategies for accessing enantiomerically pure 3-amino-3-arylpropionic acids. We will explore the causality behind key experimental choices in transition metal catalysis, organocatalysis, and biocatalysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Catalytic Asymmetric Synthesis Strategies

The direct, stereocontrolled synthesis of chiral β-amino acids is the most elegant and atom-economical approach. Modern catalysis has provided a powerful toolkit to achieve this, broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.[8]

Transition Metal Catalysis: The Power of Asymmetric Hydrogenation and Coupling

Transition metal-catalyzed reactions are a cornerstone of asymmetric synthesis, prized for their high efficiency and selectivity.

Asymmetric Hydrogenation: A primary route involves the asymmetric hydrogenation of β-aminoacrylates or other unsaturated precursors. The choice of a chiral phosphine ligand, often in complex with rhodium or ruthenium, is the critical determinant of enantioselectivity.

-

Causality of Ligand Choice: The ligand's structure (e.g., BINAP, DuPhos) creates a chiral pocket around the metal center. The substrate coordinates to the metal in a sterically constrained manner, forcing the hydrogen to add to one face of the double bond preferentially. The electronic properties of the ligand also modulate the reactivity of the metal center, influencing catalytic turnover.

Cross-Electrophile Coupling: Recent advances have enabled the stereocontrolled construction of C(sp³)-C(sp²) bonds. For instance, a cooperative nickel/chiral phosphoric acid catalytic system has been developed for the migratory cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides.[9][10] This method achieves skeletal editing of abundant α-amino acid scaffolds to generate α-arylated β-amino acid motifs with high regio- and enantioselectivity.[9]

-

Mechanism Insight: The reaction proceeds via a radical 1,2-nitrogen migration. The chiral phosphoric acid acts as a proton shuttle and controls the enantioselectivity by forming a well-defined chiral environment through hydrogen bonding, while the nickel complex facilitates the cross-coupling process.[9]

Organocatalysis: Metal-Free Precision

Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic and expensive heavy metals. Chiral small molecules, such as Brønsted acids, Lewis bases, and bifunctional catalysts, are employed to activate substrates and control stereochemistry.[11][12][13]

Mannich and Michael Reactions: The asymmetric Mannich reaction, involving the addition of a ketone-derived enol or enolate to an imine, is a classic method. Chiral Brønsted acids, like phosphoric acids (CPAs), are particularly effective.[11]

-

Expertise in Action: The CPA protonates the imine, activating it for nucleophilic attack. Simultaneously, the conjugate base of the CPA interacts with the nucleophile, orienting the two reactants within a chiral hydrogen-bonding network. This dual activation model is key to achieving high enantioselectivity.[12]

Similarly, the conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool. Isothiourea catalysts, in cooperation with a Brønsted acid, can facilitate the enantioselective aminomethylation of arylacetic acid esters to furnish α-aryl-β²-amino esters.[14]

Below is a generalized workflow for an organocatalyzed asymmetric reaction.

Caption: Generalized workflow for organocatalytic synthesis.

Biocatalysis: Nature's Approach

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral β-amino acids, transaminases are particularly valuable.[15][16]

Kinetic Resolution: ω-Transaminases can be used for the kinetic resolution of racemic β-amino acids.[15] In this process, the enzyme selectively converts one enantiomer (e.g., the (S)-enantiomer) to a corresponding β-keto acid, leaving the other enantiomer (the (R)-enantiomer) untouched and in high enantiomeric excess.[15][16]

-

Trustworthiness of the Protocol: This method is self-validating because the enzymatic activity is highly specific. The reaction can be monitored for ~50% conversion, at which point a theoretical maximum of >99% ee for the remaining substrate can be achieved. The choice of amino acceptor (e.g., pyruvate) is crucial for shifting the equilibrium and ensuring the reaction proceeds efficiently.[15]

The workflow for a typical biocatalytic kinetic resolution is outlined below.

Caption: Biocatalytic kinetic resolution workflow.

The following table summarizes representative data for various asymmetric synthetic methods.

| Method | Catalyst/Enzyme | Substrate Example | Yield (%) | ee / de (%) | Reference |

| Cross-Electrophile Coupling | Ni(II)/cyclo-Box + Chiral Phosphoric Acid | β-bromo α-amino ester + Aryl bromide | 60-85 | 90-99 ee | [9] |

| Asymmetric Allylation | 3,3'-Diaryl-BINOL | N-Benzoylimine | 75-94 | 90-99 ee | [12] |

| Kinetic Resolution | ω-Transaminase from B. graminis | rac-β-phenylalanine | ~50 | >99 ee (R) | [15] |

| Conjugate Addition | Lithium N-benzyl-N-α-methylbenzylamide | Enoate acceptor | High | >90 de | [17] |

Part 2: A Practical Protocol: One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids

While catalytic asymmetric methods are ideal, classical methods are often robust and scalable. The following protocol describes a facile one-pot synthesis of racemic 3-amino-3-arylpropionic acids, which can serve as substrates for subsequent resolution.[18][19]

Objective: To synthesize 3-amino-3-phenylpropionic acid from benzaldehyde, malonic acid, and ammonium acetate.

Materials:

-

Benzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

-

Reflux: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A white precipitate should form. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: The crude solid product is then recrystallized from hot methanol (MeOH) to afford the pure 3-amino-3-phenylpropionic acid as white crystals.[18]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).

-

Causality and Self-Validation: This reaction, a variation of the Knoevenagel condensation followed by Michael addition and decarboxylation, is robust.[18] The precipitation of the product upon cooling drives the reaction to completion and simplifies purification. The final recrystallization step is critical for achieving high purity, and the product's physical constants (e.g., melting point) can be compared to literature values for validation.[18]

Conclusion and Future Outlook

Chiral 3-amino-3-arylpropionic acids are indispensable building blocks in modern pharmaceutical science.[5][6] The synthetic methodologies to access them have evolved from classical resolutions to highly efficient and selective catalytic asymmetric syntheses. Transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages in terms of scope, scalability, and sustainability.[8][15]

The choice of synthetic route is ultimately guided by the specific target molecule, required scale, and economic considerations. For drug development professionals, a deep understanding of the causality behind these methods—why a particular ligand, catalyst, or enzyme is chosen—is essential for efficient process development and optimization. As the demand for enantiomerically pure pharmaceuticals grows, the development of even more efficient, versatile, and green synthetic methods for producing these high-value chiral intermediates will remain a key focus of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. mmsl.cz [mmsl.cz]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. jocpr.com [jocpr.com]

- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]

- 12. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide: (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid with significant potential in pharmaceutical development, particularly in the field of neuroscience. Its structural characteristics suggest it may act as a modulator of neurotransmitter activity, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an overview of the available technical information for this compound.

Physicochemical Properties

While a full, experimentally determined crystal structure is not publicly available at the time of this report, fundamental physicochemical properties have been computed and are available through various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid | PubChem |

| CAS Number | 736131-48-9 | PubChem |

| Appearance | White crystalline powder | Chemical Suppliers |

Crystal Structure

As of the latest literature and database search, a complete, experimentally determined crystal structure for this compound, including unit cell parameters and space group, has not been deposited in publicly accessible crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The process for determining such a structure is outlined in the workflow diagram below.

Experimental Protocols: Synthesis

Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

This synthesis involves a multi-step process starting from L-asparagine.

A. (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone (1)

-

To a stirred solution of potassium hydroxide (21.8 g, 0.33 mol) in 500 mL of deionized water in an Erlenmeyer flask, add L-asparagine monohydrate (50 g, 0.33 mol).

-

To this mixture, add pivalaldehyde (43.6 mL, 0.4 mol) with vigorous stirring.

-

After 6 hours, cool the solution in an ice bath and add sodium bicarbonate (28.0 g, 0.33 mol), followed by methyl chloroformate (25.8 mL, 0.33 mol).

-

Stir vigorously for 1 hour at ice temperature, then add an additional 8.5 g of sodium bicarbonate (0.11 mol) and 7.5 mL of methyl chloroformate (0.11 mol).

-

Remove the ice bath and allow the solution to warm to room temperature for 2 hours.

-

Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.

-

Collect the resulting solid by vacuum filtration, rinse with ice water, and dry in a vacuum desiccator.

B. (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)

-

In a three-necked, round-bottomed flask equipped for electrolysis, dissolve the product from step A (60.0 g, 0.232 mol) in 620 mL of methanol containing triethylamine (3.2 mL, 23.2 mmol).

-

Maintain the temperature at ≤20°C and apply a current of 0.60 A for 26 hours.

-

Evaporate the solvent under reduced pressure to yield the intermediate heterocycle 2 as a syrup, which is used directly in the next step.

C. (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)

-

In a pressure tube, dissolve compound 3 (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.

-

Purge the tube with argon, seal it, and heat in a boiling water bath for 48 hours in the dark.

-

Cool the tube in liquid nitrogen before opening.

D. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

-

In an Erlenmeyer flask, charge 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and the heterocycle 4 (2.39 g, 9.2 mmol).

-

Cool the mixture to -35°C to -45°C.

-

Add approximately 0.6 mL of 9 N hydrochloric acid dropwise to achieve a pH of ~7.

Note: This is a representative synthesis of a related compound. The synthesis of this compound would require the use of the appropriate starting materials and may necessitate optimization of reaction conditions.

Potential Biological Activity and Signaling Pathways

This compound is suggested to have applications in neuroscience research, potentially acting as a modulator of neurotransmitter systems. While specific pathways have not been elucidated for this particular molecule, a hypothetical mechanism of action could involve its interaction with neurotransmitter receptors or transporters.

For instance, as a structural analog of certain neurotransmitters, it might act as an agonist or antagonist at post-synaptic receptors, or it could inhibit the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action. A generalized diagram of such a potential interaction at a synapse is presented below.

Conclusion

This compound is a compound of interest for drug discovery and development. While a detailed crystallographic analysis is not yet available in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and potential biological investigation. Further research is warranted to fully elucidate its structural and pharmacological characteristics.

An In-Depth Technical Guide to the Solubility of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, a chiral amino acid derivative of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the theoretical considerations for its solubility in various organic solvents, provides a detailed experimental protocol for its determination, and presents a framework for data presentation and analysis.

Theoretical Framework for Solubility

This compound is a β-amino acid. Like other amino acids, its solubility is governed by its zwitterionic nature at physiological pH, as well as the physicochemical properties of its side chain.[1][2] The presence of both a carboxylic acid group and an amino group allows for the formation of a zwitterion, which generally leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents.[1]

The key structural features influencing the solubility of this compound are:

-

The Amino and Carboxylic Acid Groups: These polar, ionizable groups are the primary drivers of interaction with polar solvents.

-

The Phenyl Ring: The aromatic ring introduces a significant hydrophobic character to the molecule.

-

The Methyl Group: The ortho-methyl substituent on the phenyl ring can influence solubility through steric effects and by slightly increasing the hydrophobicity of the aromatic portion.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups of the amino acid. While the hydrophobic phenyl group will limit solubility compared to simpler amino acids like glycine or alanine, some degree of solubility is expected.[3] Generally, as the alkyl chain length of the alcohol increases, the solvent becomes less polar, which is expected to decrease the solubility of the amino acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the zwitterionic form of the amino acid. However, the lack of hydrogen bond donating ability might result in lower solubility compared to polar protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the highly polar nature of the zwitterionic amino acid, very low solubility is expected in non-polar solvents.[1] The energy required to break the strong intermolecular forces in the solid crystal lattice of the amino acid is not compensated by the weak van der Waals interactions with non-polar solvent molecules.[1]

Quantitative Solubility Data

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Polar Protic | 25 | Data Point 1 | Data Point 1 | Shake-Flask |

| Ethanol | Polar Protic | 25 | Data Point 2 | Data Point 2 | Shake-Flask |

| Isopropanol | Polar Protic | 25 | Data Point 3 | Data Point 3 | Shake-Flask |

| Acetone | Polar Aprotic | 25 | Data Point 4 | Data Point 4 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | Data Point 5 | Data Point 5 | Shake-Flask |

| Dichloromethane | Chlorinated | 25 | Data Point 6 | Data Point 6 | Shake-Flask |

| Toluene | Non-Polar | 25 | Data Point 7 | Data Point 7 | Shake-Flask |

| Hexane | Non-Polar | 25 | Data Point 8 | Data Point 8 | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or thermomixer with temperature control[6]

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[7]

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[8]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[8]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter appropriate for the solvent to remove all undissolved particles.[8]

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown sample.[9]

-

3.3. Data Analysis

The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in replicate (e.g., n=3) to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

Potential Therapeutic Targets for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential for therapeutic applications, particularly in the realm of neuroscience. As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), its pharmacological activity is predicted to be centered on the modulation of inhibitory neurotransmission. This technical guide consolidates the available scientific information to identify and elaborate on the most probable therapeutic targets of this compound. Drawing parallels with its close structural analog, phenibut (β-phenyl-GABA), this document posits that the primary molecular targets for this compound are the GABAB receptor and the α2δ subunit of voltage-gated calcium channels (VDCCs) . This guide provides a comprehensive overview of these targets, the anticipated mechanism of action, and relevant quantitative data from structurally related compounds to inform future research and drug development initiatives.

Introduction

This compound, also known as (S)-3-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. Its structural resemblance to endogenous neurotransmitters, particularly GABA, suggests its potential to modulate neuronal activity.[1] While direct pharmacological studies on this specific compound are limited in publicly available literature, its classification as a GABA analog and a chiral building block for neurologically active compounds provides a strong basis for predicting its therapeutic targets.[1] This guide will extrapolate from the known pharmacology of the closely related compound phenibut to delineate the probable mechanisms and targets of this compound.

Primary Therapeutic Targets

Based on the established pharmacology of phenibut, a well-characterized β-phenyl derivative of GABA, two primary therapeutic targets are proposed for this compound.[2][3]

GABAB Receptor

The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[4] Phenibut acts as a full agonist at the GABAB receptor.[5] The (R)-enantiomer of phenibut exhibits significantly higher affinity for the GABAB receptor than the (S)-enantiomer, suggesting stereoselectivity in binding.[6][7] Given the structural similarity, it is highly probable that this compound also interacts with the GABAB receptor. The nature of this interaction (agonist, antagonist, or allosteric modulator) and its enantiomeric specificity would require experimental validation.

α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs)

The α2δ subunit is an auxiliary protein of voltage-gated calcium channels that plays a crucial role in their trafficking and function. It is the target of the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[8] Both enantiomers of phenibut have been shown to bind to the α2δ subunit of VDCCs, with the (R)-enantiomer having a slightly higher affinity.[9] This interaction is thought to contribute to the analgesic and anxiolytic effects of these compounds. Therefore, the α2δ subunit of VDCCs represents another key potential therapeutic target for this compound.